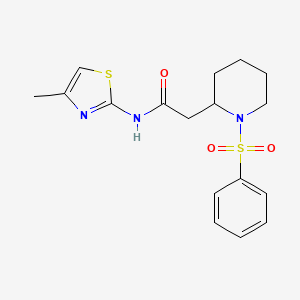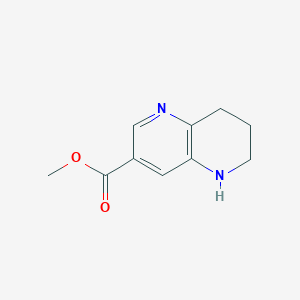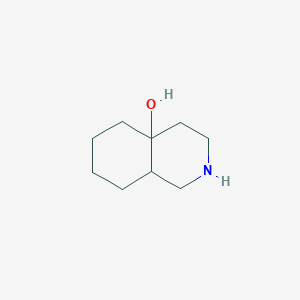![molecular formula C18H15N3O4 B2747280 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1172517-25-7](/img/structure/B2747280.png)
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components including a benzo[d][1,3]dioxol-5-yl group, an isoxazole ring, and a pyridin-2-ylmethyl group . The benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals . The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The pyridin-2-ylmethyl group is derived from pyridine, a basic heterocyclic compound.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the isoxazole ring. The benzo[d][1,3]dioxol-5-yl group is likely to contribute to the planarity and rigidity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The isoxazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the isoxazole ring could potentially increase its stability and the benzo[d][1,3]dioxol-5-yl group could influence its solubility .Scientific Research Applications
Corrosion Inhibition
The compound's derivatives have been investigated for their corrosion inhibition properties. A study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives and evaluated their corrosion prevention efficiencies. These compounds showed promising inhibition efficiencies in both acidic and mineral oil mediums, highlighting their potential as corrosion inhibitors for steel (Yıldırım & Cetin, 2008).
Anticancer and Kinase Inhibition
Research has been conducted on derivatives similar to the target compound for their anticancer activities. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for Src kinase inhibitory and anticancer activities. These studies provide insights into the structural modifications affecting the compound's efficacy against cancer cell lines, suggesting potential applications in cancer treatment (Fallah-Tafti et al., 2011).
Antiviral Research
Compounds structurally related to 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide have been designed and tested as antiviral agents. A study focusing on imidazo[1,2-a]pyridines, similar in structure, aimed to evaluate their effectiveness against human rhinovirus, showcasing the potential of these compounds in antiviral therapies (Hamdouchi et al., 1999).
Antimicrobial Activity
The synthesis and evaluation of new compounds for antimicrobial activity have also been a significant area of research. For example, novel sulphonamide derivatives have been synthesized, displaying good antimicrobial activity against various strains, indicating the compound's potential as a basis for developing new antimicrobial agents (Fahim & Ismael, 2019).
properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-10-13-3-1-2-6-19-13)9-14-8-16(25-21-14)12-4-5-15-17(7-12)24-11-23-15/h1-8H,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIAQRPODOZASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-Ethoxyphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2747198.png)
![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)



![2-(2-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2747207.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2747208.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2747212.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2747213.png)
![5-[(3,4-dichloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2747215.png)
![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)
![1-(3,4-dimethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747218.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2747220.png)